molecular formula C₁₇H₂₀F₂N₄O₃S B1161125 (2R,3R,5R)-Omarigliptin

(2R,3R,5R)-Omarigliptin

Número de catálogo: B1161125
Peso molecular: 398.43
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2R,3R,5R)-Omarigliptin, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₂₀F₂N₄O₃S and its molecular weight is 398.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Efficacy in Glycemic Control

Numerous studies have demonstrated the efficacy of omarigliptin in lowering hemoglobin A1c (HbA1c) levels and improving overall glycemic control in patients with T2DM:

  • Meta-Analysis Findings : A comprehensive meta-analysis involving 16 randomized controlled trials (RCTs) with 8,804 subjects showed that omarigliptin significantly reduced HbA1c levels compared to placebo (mean difference: -0.58%, 95% CI: -0.75 to -0.40) . Additionally, it outperformed placebo in reducing fasting plasma glucose levels .
  • Comparison with Other Treatments : Omarigliptin has been shown to have similar efficacy to other DPP-4 inhibitors like sitagliptin. In clinical trials, it provided comparable reductions in HbA1c and fasting plasma glucose when compared to daily DPP-4 inhibitors .

Safety Profile

The safety of omarigliptin has been extensively evaluated across various studies:

  • Adverse Events : The overall incidence of adverse events (AEs) was comparable between omarigliptin and control groups. Serious adverse events and hypoglycemic events were also similar, indicating a favorable safety profile .
  • Long-Term Tolerability : In long-term studies extending up to 78 weeks, omarigliptin was well tolerated without significant safety concerns emerging beyond the initial treatment period .

Therapeutic Implications

Omarigliptin's once-weekly dosing regimen offers several therapeutic advantages:

  • Patient Compliance : The convenience of weekly dosing may improve adherence among patients who struggle with daily medication regimens.
  • Combination Therapy : Studies have explored the efficacy of adding omarigliptin to existing insulin therapy. One study indicated that patients on insulin monotherapy who added omarigliptin experienced significant reductions in HbA1c compared to those receiving placebo .

Case Studies and Clinical Trials

Several key studies highlight the practical applications of omarigliptin:

StudyPopulationTreatmentDurationResults
Gantz et al. (2017a)Patients on stable doses of other antihyperglycemic agentsOmarigliptin 25 mg + Background OADs vs Placebo24 weeksSignificant reduction in HbA1c
Gantz et al. (2017b)Treatment-naïve patientsOmarigliptin 25 mg vs Placebo24 weeksNotable improvement in glycemic control
Randomized Study (2021)Japanese patients on insulin monotherapyOmarigliptin 25 mg vs Placebo52 weeksHbA1c reduction of -0.90% compared to placebo

Propiedades

Fórmula molecular

C₁₇H₂₀F₂N₄O₃S

Peso molecular

398.43

Sinónimos

(2R,3R,5R)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine;  (2R,3R,5R)-2-(2,5-Difluorophenyl)-5-[2,6-dihydro-2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-ami

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.